molecular formula C19H20N4O3S B11423041 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

Cat. No.: B11423041
M. Wt: 384.5 g/mol
InChI Key: XZIWDSJNJHEDPM-UHFFFAOYSA-N
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Description

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiourea group attached to an indole moiety, which is further substituted with a methoxy and a methyl group, as well as a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the methoxy and methyl groups at the appropriate positions.

    Thiourea Formation: The final step involves the reaction of the substituted indole with 4-nitrophenyl isothiocyanate to form the thiourea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA
  • 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-CHLOROPHENYL)THIOUREA

Uniqueness

The uniqueness of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy, methyl, and nitrophenyl groups can enhance its interaction with biological targets and improve its stability.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C19H20N4O3S/c1-12-16(17-11-15(26-2)7-8-18(17)21-12)9-10-20-19(27)22-13-3-5-14(6-4-13)23(24)25/h3-8,11,21H,9-10H2,1-2H3,(H2,20,22,27)

InChI Key

XZIWDSJNJHEDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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